N-icosanoylsphingosine
Overview
Description
N-icosanoylsphingosine is a type of N-acylsphingosine where the ceramide N-acyl group is specified as eicosanoyl. It is a ceramide, which is a family of waxy lipid molecules. Ceramides are composed of sphingosine and a fatty acid. This compound is known for its role as a metabolite in both humans and mice .
Mechanism of Action
Target of Action
N-Icosanoylsphingosine, also known as C20 Ceramide, primarily targets cellular structures and processes that regulate cell death, growth, and migration . It plays a crucial role in signal transduction pathways, particularly in apoptosis and inflammation .
Mode of Action
C20 Ceramide interacts with its targets by integrating into the cell membrane, increasing its rigidity, creating micro-domains (rafts and caveolae), and altering membrane permeability . These changes in the cell membrane structure and function are involved in cell signaling, leading to various cellular responses.
Biochemical Pathways
C20 Ceramide is a key intermediate in sphingolipid metabolism. It is synthesized by ceramide synthases through N-acylation of the sphingoid base . Ceramide can also be used as the attachment site of phosphorylation or phosphocholine to generate ceramide-1-phosphate or sphingomyelin . The hydrolysis of sphingomyelin can also produce ceramide .
Pharmacokinetics
Ceramides are known to play a structural role in cell membranes, which may influence their bioavailability .
Result of Action
The action of C20 Ceramide results in various molecular and cellular effects. It is involved in regulating cell death, growth, and migration . In cancer cells, ceramides regulate pathways relevant to cancer therapy, such as invasion, metastasis, apoptosis, and lethal mitophagy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of C20 Ceramide. For instance, stress and diet can affect ceramide production . Moreover, ceramides can identify a very high-risk coronary heart disease category of patients in need for more intense medical attention .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-icosanoylsphingosine can be synthesized through the acylation of sphingosine with icosanoic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sphingosine and the fatty acid .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar acylation reactions, optimized for yield and purity. This might include the use of automated synthesis equipment and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: N-icosanoylsphingosine can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized ceramides.
Reduction: This can convert the compound into dihydroceramides.
Substitution: This can involve the replacement of functional groups on the sphingosine backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
- Oxidized ceramides
- Dihydroceramides
- Substituted ceramides with various functional groups
Scientific Research Applications
N-icosanoylsphingosine has several scientific research applications:
- Chemistry: Used as a model compound to study the behavior of ceramides and their derivatives.
- Biology: Investigated for its role in cellular signaling and apoptosis.
- Medicine: Explored for its potential in treating skin disorders and as a biomarker for certain diseases.
- Industry: Utilized in the formulation of skincare products due to its moisturizing properties .
Comparison with Similar Compounds
- N-eicosanoylsphingosine 1-phosphate
- N-acylsphingosine
- N-eicosanoylsphing-4-enine
Comparison: N-icosanoylsphingosine is unique due to its specific fatty acid chain length (icosanoyl). This influences its physical properties and biological activities compared to other ceramides with different fatty acid chains. For example, N-eicosanoylsphingosine 1-phosphate has an additional phosphate group, which significantly alters its solubility and function in biological systems .
Properties
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+/t36-,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBWIAOWSABHFI-NUKVNZTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H75NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cer(d18:1/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | Cer(d18:1/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7344-02-7 | |
Record name | Cer(d18:1/20:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004951 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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